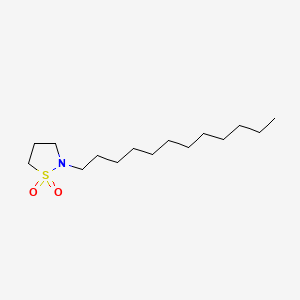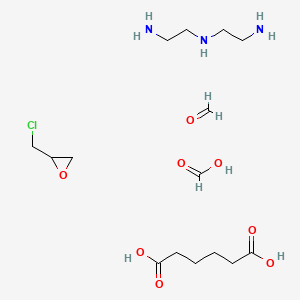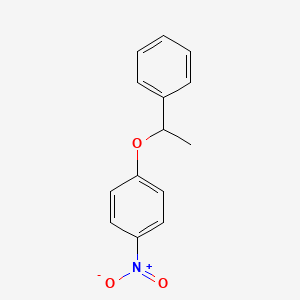
Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide is a complex organic compound with the molecular formula C23H20ClN3O3·HBr . This compound is known for its unique chemical structure, which includes a benzeneacetamide backbone with various functional groups attached, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide involves multiple steps. The synthetic route typically starts with the preparation of the benzeneacetamide core, followed by the introduction of the alpha-amino group and the attachment of the 2-benzoyl-4-chlorophenyl group. The final step involves the formation of the monohydrobromide salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or benzoyl groups can be replaced by other functional groups.
Applications De Recherche Scientifique
Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell growth, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide can be compared with other similar compounds, such as:
Benzeneacetamide derivatives: These compounds share a similar benzeneacetamide core but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Amino acid derivatives: Compounds with an alpha-amino group attached to a benzene ring, which may exhibit different reactivity and biological activities.
Benzoyl derivatives:
Propriétés
Numéro CAS |
76375-85-4 |
|---|---|
Formule moléculaire |
C23H21BrClN3O3 |
Poids moléculaire |
502.8 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]-2-phenylacetamide;hydrobromide |
InChI |
InChI=1S/C23H20ClN3O3.BrH/c24-17-11-12-19(18(13-17)22(29)16-9-5-2-6-10-16)26-14-20(28)27-23(30)21(25)15-7-3-1-4-8-15;/h1-13,21,26H,14,25H2,(H,27,28,30);1H/t21-;/m0./s1 |
Clé InChI |
FMIMHOFIPBKHHQ-BOXHHOBZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](C(=O)NC(=O)CNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)N.Br |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)NC(=O)CNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


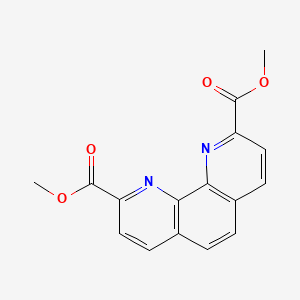

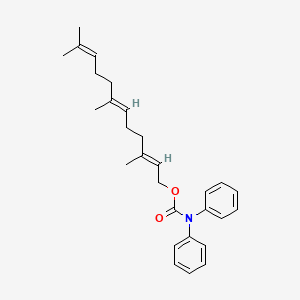
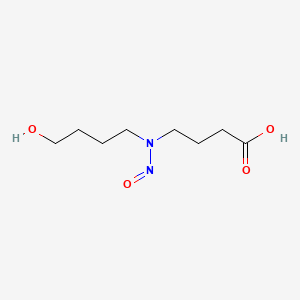
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)

![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
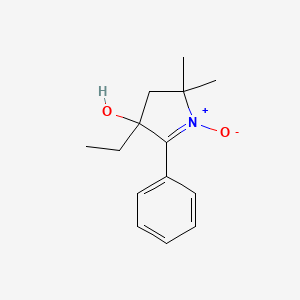
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
